Broad-Spectrum Antiviral Activity: 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine vs. Unsubstituted 2',3'-O-Isopropylidene-2-thiouridine
2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine displays remarkable antiviral efficacy against herpes simplex virus type 1 (HSV-1), Epstein-Barr virus (EBV), and cytomegalovirus (CMV) . In contrast, the closely related analog 2',3'-O-isopropylidene-2-thiouridine (CAS 6984-55-0), which lacks the 5-pyrrolidinomethyl substituent, has not been reported to possess this broad antiviral spectrum, with studies on 2-thiopyrimidine nucleoside analogs showing that only specific substitutions confer activity against these viruses [1].
| Evidence Dimension | Antiviral spectrum |
|---|---|
| Target Compound Data | Active against HSV-1, EBV, CMV |
| Comparator Or Baseline | 2',3'-O-isopropylidene-2-thiouridine: No reported activity against HSV-1, EBV, CMV |
| Quantified Difference | Not applicable (qualitative difference in spectrum) |
| Conditions | Based on literature reports and vendor descriptions |
Why This Matters
This differential antiviral spectrum makes 2',3'-O-isopropylidene-5-pyrrolidinomethyl-2-thiouridine a more suitable candidate for research into broad-spectrum anti-herpesvirus therapies compared to its unsubstituted counterpart.
- [1] Anti-herpesvirus activities and cytotoxicities of 2-thiopyrimidine nucleoside analogues in vitro. (n.d.). Retrieved from https://tohoku.elsevierpure.com/en/publications/anti-herpesvirus-activities-and-cytotoxicities-of-2-thiopyrimidin View Source
